molecular formula C12H11NO3S B1149335 Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate CAS No. 113334-60-4

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Cat. No. B1149335
CAS RN: 113334-60-4
M. Wt: 249.284
InChI Key: WLIJYTARJZEHTE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a chemical compound . It is prepared via reaction 4-Hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate .


Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves a reaction of 4-cyanophenol, NaOH, and ethanol mixed in a pressure bottle while heated to 80° C. Hydrogen sulfide gas is then introduced, and the pressure increased to 30-60 psi until the thioamidation is determined to be complete by HPLC .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is represented by the formula C13H13NO3S . The InChI code for this compound is 1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include a melting point of 196–198 °C, and an IR (KBr) cm −1: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) .

Scientific Research Applications

Multitargeted Bioactive Molecule

Thiazoles, including Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, are important heterocyclics exhibiting a wide range of biological activities. They have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Antibacterial Activity

Thiazole derivatives have been reported to have significant antibacterial activity . This makes Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate a potential candidate for the development of new antibacterial drugs.

Antifungal Activity

Similar to its antibacterial properties, thiazole derivatives also exhibit antifungal activity . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used in the development of antifungal medications.

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . Therefore, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the treatment of inflammatory diseases.

Antitumor Activity

Thiazole derivatives have shown promising results in antitumor studies . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be explored further for its potential use in cancer therapy.

Antidiabetic Activity

Thiazole derivatives have been reported to have antidiabetic properties . This indicates that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the management of diabetes.

Antioxidant Activity

Thiazole derivatives are known to exhibit antioxidant properties . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used as a potential antioxidant.

Cholinesterase Inhibitor

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate has been synthesized in the hopes of finding effective cholinesterase inhibitors . This suggests its potential application in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Safety and Hazards

The safety information for Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate indicates that it is classified as Eye Dam. 1 according to the GHS classification system . The precautionary statements include P280 - P305 + P351 + P338 .

Future Directions

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is used in the synthesis of the major metabolites of Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor . This suggests potential future directions in the development of drugs for conditions related to these enzymes.

properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQDDUPBNHWQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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